molecular formula C17H22ClNO2 B14655354 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide CAS No. 43196-36-7

3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide

Katalognummer: B14655354
CAS-Nummer: 43196-36-7
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: JWFUVYCCAKTNNX-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is an organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxyethyl group attached to the cinnamamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N-(2-oxoethyl)cinnamamide.

    Reduction: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide.

    Substitution: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)benzamide
  • 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)phenylacetamide
  • 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)propionamide

Uniqueness

3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is unique due to its cinnamamide backbone, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

43196-36-7

Molekularformel

C17H22ClNO2

Molekulargewicht

307.8 g/mol

IUPAC-Name

(E)-3-(3-chlorophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C17H22ClNO2/c18-15-6-4-5-14(13-15)9-10-17(21)19(11-12-20)16-7-2-1-3-8-16/h4-6,9-10,13,16,20H,1-3,7-8,11-12H2/b10-9+

InChI-Schlüssel

JWFUVYCCAKTNNX-MDZDMXLPSA-N

Isomerische SMILES

C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC(=CC=C2)Cl

Kanonische SMILES

C1CCC(CC1)N(CCO)C(=O)C=CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.